3-Amino-7-chloro-[1,4]-benzothiazine
Description
Historical Context and Significance of Benzothiazine Scaffolds in Heterocyclic Chemistry
The benzothiazine scaffold, which consists of a benzene (B151609) ring fused to a six-membered thiazine (B8601807) ring, has been a prominent structure in the field of medicinal chemistry. beilstein-journals.orgresearchgate.net These compounds are classified into five isomers: 1,2-, 2,1-, 1,3-, 3,1-, and 1,4-benzothiazines. cbijournal.combeilstein-journals.org The fusion of a benzene ring with a thiazine ring enhances the biological activity of the resulting molecule, making it a valuable scaffold for the design of new therapeutic agents. nih.gov
Historically, the structural similarity of 1,4-benzothiazines to phenothiazines, a class of antipsychotic drugs, has driven research into their biological potential. cbijournal.com This has led to the discovery of a wide array of biological activities associated with benzothiazine derivatives, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antihypertensive properties. beilstein-journals.orgbeilstein-journals.orgnih.gov The versatility of the benzothiazine core allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of compounds with varied therapeutic applications. nih.govbeilstein-journals.org
Overview of theindofinechemical.comnih.gov-Benzothiazine Core Structure in Chemical and Material Sciences
The indofinechemical.comnih.gov-benzothiazine core is a heterocyclic system where a benzene ring is fused to a 1,4-thiazine ring, containing both nitrogen and sulfur atoms. nih.govresearchgate.net This structural motif is a cornerstone in synthetic organic chemistry and has significant applications in medicinal, pharmaceutical, and industrial fields. nih.gov The presence of the nitrogen and sulfur atoms in the thiazine ring imparts specific chemical properties that allow for various chemical reactions, such as alkylation, acylation, halogenation, and cyclization, to create a diverse range of derivatives. cbijournal.combeilstein-journals.org
In the realm of material sciences, benzothiazine-containing compounds have been explored for their applications in dyes and photographic materials. nih.gov The unique electronic properties of the benzothiazine nucleus are also found in natural pigments like pheomelanin, which is present in human red hair and skin. cbijournal.com The ability of the 1,4-benzothiazine scaffold to be functionalized at various positions makes it a versatile building block for creating complex molecules with tailored properties for both biological and material science applications. nih.gov
Table 1: Biological Activities of 1,4-Benzothiazine Derivatives
| Biological Activity | Reference |
|---|---|
| Antipsychotropic | nih.gov |
| Antiviral | nih.govnih.gov |
| Antithyroid | nih.gov |
| Antimicrobial | nih.govnih.govnih.gov |
| Antifungal | nih.govnih.gov |
| Antitubercular | nih.gov |
| Antioxidant | nih.govnih.gov |
| Anti-inflammatory | nih.govbeilstein-journals.orgnih.gov |
| Anticancer | beilstein-journals.orgnih.gov |
| Antimalarial | beilstein-journals.org |
| Antihypertensive | beilstein-journals.org |
Specific Focus on 3-Amino-7-chloro-indofinechemical.comnih.gov-benzothiazine within the Benzothiazine Class
Within the extensive family of benzothiazines, 3-Amino-7-chloro- indofinechemical.comnih.gov-benzothiazine is a compound with specific structural features that are of interest in medicinal chemistry. The presence of an amino group at the 3-position and a chloro group at the 7-position on the benzothiazine scaffold can significantly influence its chemical reactivity and biological activity.
Table 2: Physicochemical Properties of 3-Amino-7-chloro- indofinechemical.comnih.gov-benzothiazine
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 198.68 g/mol | indofinechemical.com |
| Melting Point | 150°C (decomposes) | indofinechemical.com |
| Purity | 98% | indofinechemical.com |
While detailed research focusing exclusively on 3-Amino-7-chloro- indofinechemical.comnih.gov-benzothiazine is limited, the significance of its structural components can be inferred from studies on related compounds. For instance, research on derivatives such as 3-Amino-7-chloro-9-(2-methylphenyl)-1,9-dihydropyrazolo-[4,3-b]benzothiazine 4,4-dioxide has shown them to be promising inhibitors of hemoglobin hydrolysis, indicating potential antimalarial applications. cbijournal.com
Furthermore, studies on other isomers and related structures, like 3-amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivatives, have demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian and breast cancer. mdpi.com The presence and position of the chloro and amino groups are often crucial for the observed biological activity. nih.gov The synthesis of various 1,4-benzothiazine derivatives often involves the condensation of substituted 2-aminothiophenols with various electrophilic reagents. cbijournal.comfrontiersin.org The specific placement of the chloro and amino groups in 3-Amino-7-chloro- indofinechemical.comnih.gov-benzothiazine suggests it could serve as a valuable intermediate in the synthesis of more complex and potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-4H-1,4-benzothiazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-5-1-2-6-7(3-5)12-4-8(10)11-6/h1-4,11H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHAHAGAQEYOAQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=C(N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino 7 Chloro 1 2 Benzothiazine and Its Analogues
Classical and Conventional Synthetic Routes formdpi.comnih.gov-Benzothiazines
The construction of the mdpi.comnih.gov-benzothiazine core traditionally relies on the cyclization of precursors that contain the pre-formed benzene (B151609) and thiazine (B8601807) ring components or their constituent parts. These methods have been refined over the years to improve yields, introduce diverse functionalities, and employ more sustainable practices.
Cyclization Reactions Involving 2-Aminothiophenol (B119425) Precursors
The most prevalent and versatile starting material for the synthesis of 1,4-benzothiazines is 2-aminothiophenol and its substituted derivatives, such as 2-amino-5-chlorobenzenethiol. nih.govcbijournal.comnih.govbeilstein-journals.org The presence of both a nucleophilic thiol and an amino group allows for a range of cyclization strategies. These reactions typically involve condensation with a suitable electrophilic partner that provides the remaining atoms for the thiazine ring. The general mechanism often starts with the nucleophilic attack of the sulfur atom, followed by an intramolecular cyclization involving the amino group. nih.gov
For instance, the reaction of 2-aminothiophenols with various carbonyl compounds is a cornerstone for creating 2,3-disubstituted 4H-benzo-1,4-thiazines. beilstein-journals.org These reactions can be catalyzed by acids or bases and can be performed under various conditions, including solvent-free and microwave-assisted protocols, to enhance efficiency and yield. nih.gov
Annulation Strategies formdpi.comnih.gov-Benzothiazine Ring Formation
Annulation strategies involve the formation of the benzothiazine ring by constructing the thiazine portion onto a pre-existing benzene ring. This can be achieved through various intramolecular cyclization reactions. One such approach involves the intramolecular N-aryl amination of substituted 2-(2-bromophenylthio)ethanamines, which can be prepared by treating 2-bromobenzenethiol with Boc-protected amino alcohols. This method, often catalyzed by copper, provides a pathway to 1,4-benzothiazine derivatives.
Another strategy involves the reaction of 2-aminothiophenol with compounds that can undergo a cascade reaction, leading to the fused ring system. For example, the reaction with fumaraldehyde, formed in situ, can lead to a Michael addition of the thiol followed by intramolecular condensation to yield the benzothiazine system. nih.gov
Formation of Benzothiazine Ring Systems from Chalcones and Thiourea (B124793) Derivatives
The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with thiourea derivatives provides a route to thiazine and, by extension, benzothiazine systems. Chalcones, which can be synthesized through the Claisen-Schmidt condensation of an aldehyde and a ketone, possess an α,β-unsaturated carbonyl system that is susceptible to nucleophilic attack.
In this context, the chalcone (B49325) is reacted with a thiourea derivative. The reaction proceeds through a Michael addition of the sulfur atom of thiourea to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the six-membered thiazine ring. While this method is more commonly reported for 1,3-thiazines, analogous strategies can be envisioned for the synthesis of benzothiazine derivatives by using appropriately substituted starting materials. For example, 1,3-thiazine derivatives have been synthesized from 1-(7-chloro-6-fluoro-1H-benzo[d]imidazol-2-yl)-3-arylprop-2-en-1-one and thiourea.
A notable synthesis pathway involves the reaction of 2-chlorobenzoic acid chloride with N,N-dialkyl thiourea derivatives to yield the thiazinone ring system, which is a precursor to amino-substituted benzothiazines. This method introduces the nitrogen and sulfur atoms in a single step and has been shown to produce high yields.
| Starting Material 1 | Starting Material 2 | Product | Yield | Reference |
| 2-Chlorobenzoic acid chloride | N,N-dialkyl thiourea | Benzothiazinone derivative | 65-75% | mdpi.com |
| Acetophenones | Aromatic aldehydes and thiourea | 1,3-Thiazine derivatives | Varies | rsc.org |
Synthesis via Reaction of α-Bromopropenone Derivatives with 2-Aminothiophenol
The reaction between α-bromopropenone derivatives and 2-aminothiophenol is a direct method for constructing the 1,4-benzothiazine skeleton. In this reaction, the sulfur atom of 2-aminothiophenol acts as a nucleophile, attacking the α-carbon of the bromopropenone and displacing the bromide ion. nih.gov This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon, leading to the formation of the benzothiazine ring after dehydration. nih.gov This method has been successfully employed for the synthesis of various 1,4-benzothiazine derivatives in good yields. For example, the reaction of 2-aminothiophenol with various substituted bromoacetophenones in the presence of triethylamine (B128534) as a base and diethyl ether as a solvent at reflux temperatures of 75–80 °C yielded 1,4-benzothiazine derivatives in 65–86% yields. nih.gov
| Reactant A | Reactant B | Base | Solvent | Yield |
| 2-Aminothiophenol | Substituted bromoacetophenones | Triethylamine | Diethyl ether | 65-86% |
Ring Expansion Reactions of Benzothiazolines to Benzothiazines
Ring expansion reactions offer an alternative route to the 1,4-benzothiazine core from smaller heterocyclic systems like benzothiazolines. Benzothiazolines are 2,3-dihydrobenzo[d]thiazole derivatives and can be synthesized from the condensation of 2-aminothiophenol with aldehydes or ketones.
One reported method involves the oxidative ring expansion of benzothiazolylacetates using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to yield 2-substituted-N-alkylated-1,4-benzothiazines. Another strategy describes the ring expansion of 2-phenylmethylene-2H-1,4-benzothiazin-3(4H)-ones to 1,5-benzothiazepines, suggesting that under specific conditions, the 1,4-benzothiazine ring itself can be a precursor to larger ring systems. While direct ring expansion of a benzothiazoline (B1199338) to a 3-amino-7-chloro- mdpi.comnih.gov-benzothiazine is not explicitly detailed, the principle of ring expansion remains a potential synthetic tool.
Condensation Reactions with Dicarbonyl Compounds
The condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds is a widely used and efficient method for the synthesis of 2,3-disubstituted-1,4-benzothiazines. nih.govnih.govbeilstein-journals.org This reaction can be performed under various conditions, including solvent-free, under microwave irradiation, or using catalysts like baker's yeast or graphene oxide. nih.gov
The reaction mechanism typically involves the initial formation of an enamine intermediate from the 1,3-dicarbonyl compound and 2-aminothiophenol. This is followed by an intramolecular nucleophilic attack of the thiol group onto the carbonyl carbon, leading to cyclization and subsequent dehydration to afford the 1,4-benzothiazine ring. For instance, reacting 2-aminothiophenol with acetylacetone (B45752) in methanol (B129727) at room temperature for two days can yield 1-(3-methyl-4H-benzo mdpi.comnih.govthiazin-2-yl)ethenone in excellent yield (98%). nih.gov Another approach using graphene oxide as a carbocatalyst with 2-aminothiophenol and 1,3-dicarbonyls at room temperature to 80 °C for 8–24 hours resulted in high yields (75–88%) of the products. nih.gov
| Catalyst/Conditions | Reactants | Product Type | Yield | Reference |
| Methanol, RT, 2 days | 2-Aminothiophenol, Acetylacetone | 1-(3-methyl-4H-benzo mdpi.comnih.govthiazin-2-yl)ethenone | 98% | nih.gov |
| Graphene oxide, RT-80°C | 2-Aminothiophenol, 1,3-Dicarbonyls | Functionalized 1,4-Benzothiazines | 75-88% | nih.gov |
| Hydrazine (B178648) hydrate, solvent-free | 2-Aminobenzenethiols, 1,3-Dicarbonyls | 2,3-Disubstituted-1,4-benzothiazines | 83-96% | nih.govbeilstein-journals.org |
| Basic alumina, MWI, solvent-free | 2-Aminothiophenols, β-Keto esters/β-Diketones | 4H-Benzo-1,4-thiazines | 69-85% | beilstein-journals.org |
Modern and Green Chemistry Approaches innih.govnih.gov-Benzothiazine Synthesis
The development of synthetic methodologies for nih.govnih.gov-benzothiazine derivatives, including 3-Amino-7-chloro- nih.govnih.gov-benzothiazine, has increasingly moved towards modern and green chemistry principles. These approaches aim to enhance reaction efficiency, reduce waste, and minimize the use of hazardous substances. Key strategies include the use of alternative energy sources like microwaves and ultrasound, the application of phase-transfer catalysis, the implementation of solvent-free reaction conditions, and the exploration of biocatalysis.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govproquest.com The application of microwave irradiation in the synthesis of benzothiazine and its analogues has demonstrated significant advantages.
The fundamental principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can result in different reaction selectivities and outcomes compared to conventional heating. In the context of benzothiazine synthesis, microwave irradiation has been successfully employed in condensation reactions. For instance, the synthesis of 2-substituted benzothiazoles has been achieved by reacting 2-aminothiophenol with various aldehydes under microwave irradiation, often using a green solvent like glycerol (B35011) or even under solvent-free conditions. proquest.com
Research has shown that microwave-assisted methods can dramatically reduce reaction times from hours to minutes and increase product yields significantly. nih.govnih.gov For example, the synthesis of certain benzimidazole (B57391), benzothiazole (B30560), and indole (B1671886) derivatives saw a 95% to 98% reduction in reaction time and a 3% to 113% increase in yields when switching from conventional heating to microwave irradiation. nih.gov While specific protocols for the direct microwave-assisted synthesis of 3-Amino-7-chloro- nih.govnih.gov-benzothiazine are not extensively detailed in the public domain, the general applicability of this method to the benzothiazine scaffold is well-established. For example, fluoro, chloro 2-acetyl benzimidazole derivatives have been prepared using microwave-induced reactions, which are then cyclized to form thiazine derivatives. researchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzazole Derivatives
| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield Increase (%) | Reference |
|---|---|---|---|---|
| Benzimidazole Derivatives | 2 - 8 hours | 3 - 10 minutes | 3 - 113 | nih.gov |
| Benzothiazole Derivatives | 2 - 8 hours | 3 - 10 minutes | 3 - 113 | nih.gov |
| Indole Derivatives | 2 - 8 hours | 3 - 10 minutes | 3 - 113 | nih.gov |
Ultrasound-Assisted Synthetic Methods
Ultrasound-assisted organic synthesis (UAOS) utilizes the energy of acoustic cavitation to induce and accelerate chemical reactions. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species and enhancing mass transfer. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzothiazines. nih.govnih.govnih.gov
The synthesis of benzothiazole derivatives from 2-aminothiophenol and benzaldehydes has been shown to be efficient under ultrasound irradiation, often without the need for a solvent or catalyst. analis.com.my This approach offers advantages such as shorter reaction times, moderate to good yields, and environmentally friendly conditions. analis.com.my For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides was significantly faster under ultrasound irradiation (3-6 hours) compared to conventional methods. nih.gov
In one specific application, the N-alkylation of sodium saccharin (B28170) with methyl chloroacetate (B1199739) was performed under ultrasonic irradiation in dimethylformamide, demonstrating the utility of this method at lower temperatures and in shorter time frames. nih.gov The subsequent conversion of the isothiazole (B42339) ring to a thiazine ring highlights a pathway to benzothiazine derivatives. nih.gov
Table 2: Effect of Ultrasound on Reaction Time for Benzothiazole Derivative Synthesis
| Reaction | Conventional Method (Time) | Ultrasound-Assisted Method (Time) | Yield | Reference |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides synthesis | Not specified | 3 - 6 hours | Comparable to conventional | nih.gov |
| N-alkylation of sodium saccharin | Not specified | Shorter time | Not specified | nih.gov |
Phase-Transfer Catalysis (PTC) innih.govnih.gov-Benzothiazine Synthesis
Phase-transfer catalysis (PTC) is a valuable synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid-liquid or liquid-liquid system. crdeepjournal.orgresearchgate.net A phase-transfer catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. crdeepjournal.org This methodology is known for its mild reaction conditions, high yields, and operational simplicity, making it a green chemistry approach. researchgate.net
PTC has been effectively used for the N-alkylation of various nitrogen-containing heterocycles, including benzothiazines. crdeepjournal.org The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazines has been accomplished under phase-transfer catalysis conditions. thieme-connect.com Although a specific application to 3-Amino-7-chloro- nih.govnih.gov-benzothiazine is not explicitly detailed, the principles of PTC are broadly applicable to the synthesis and derivatization of the benzothiazine core. For example, the synthesis of 1,2-benzothiazine 1,1-dioxides has been achieved via a tandem Stille/heterocyclization reaction that utilizes tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. nih.gov
The use of PTC can enhance reaction rates and selectivity, and it is often employed in industrial processes due to its cost-effectiveness and environmentally friendly nature. crdeepjournal.orgresearchgate.net
Solvent-Free Reaction Conditions
Conducting chemical reactions without the use of organic solvents offers significant environmental and economic advantages. Solvent-free, or solid-state, reactions can lead to reduced pollution, lower costs, and simplified procedures. Often, these reactions are facilitated by grinding the reactants together or by using microwave or ultrasound irradiation. mdpi.comtsijournals.com
The synthesis of benzothiazole derivatives has been successfully achieved under solvent-free conditions. For example, the reaction between 2-aminothiophenol and benzoic acid derivatives using molecular iodine has been reported to give excellent yields in a short time without any solvent. mdpi.com Similarly, the synthesis of substituted benzothiazoles has been carried out over NaY zeolite under microwave irradiation without a solvent, highlighting a clean, fast, and efficient method. tsijournals.com The synthesis of fumarate-based metal-organic frameworks has also been demonstrated using resonant acoustic mixing (RAM) in a solvent-free environment. nih.gov
These examples underscore the potential for developing solvent-free synthetic routes to 3-Amino-7-chloro- nih.govnih.gov-benzothiazine and its analogues, contributing to greener pharmaceutical manufacturing processes.
Biocatalytic Approaches in Benzothiazine Synthesis
Biocatalysis, the use of natural catalysts such as enzymes, to perform chemical transformations on non-natural substrates, is a rapidly growing field in green chemistry. nih.gov Enzymes offer high selectivity and operate under mild conditions, often in aqueous media.
The synthesis of benzazoles, including benzothiazoles, has been demonstrated using catalase, a common enzyme. nih.gov In this approach, catalase mediates the cyclocondensation of o-aminothiophenol with various aryl aldehydes. This method is noted for being green, sustainable, and rapid, with excellent product yields. nih.gov While the direct biocatalytic synthesis of 3-Amino-7-chloro- nih.govnih.gov-benzothiazine has not been reported, the successful application of enzymes for the formation of the core benzothiazole structure suggests a promising avenue for future research and development of enzymatic routes to this class of compounds.
Derivatization Strategies of thenih.govnih.gov-Benzothiazine Skeleton
The derivatization of the nih.govnih.gov-benzothiazine skeleton is a key strategy for modulating its physicochemical properties and biological activity. Various synthetic transformations can be employed to introduce a wide range of functional groups at different positions of the benzothiazine core.
Common derivatization strategies include:
N-Alkylation/N-Arylation: The nitrogen atom of the thiazine ring can be functionalized through alkylation or arylation reactions. nih.gov
Substitution at the C2 and C3 positions: The carbon atoms of the thiazine ring can be modified. For example, the synthesis of 2,3-disubstituted 4H-benzo-1,4-thiazines is a well-studied area, often involving the reaction of 2-aminothiophenols with 1,3-dicarbonyl compounds. d-nb.info
Functionalization of the Amino Group: In the case of 3-Amino-7-chloro- nih.govnih.gov-benzothiazine, the amino group serves as a versatile handle for further derivatization, such as acylation to form amides or reaction with electrophiles to introduce diverse substituents. The synthesis of N-substituted-3-chloro-2-azetidinones from benzothiazole derivatives illustrates this principle. mdpi.com
Modification of the Benzene Ring: Electrophilic aromatic substitution reactions can be used to introduce additional substituents onto the benzene ring, although the existing chloro- and amino- groups will direct the position of new substituents.
Coupling Reactions: Modern cross-coupling reactions, such as Buchwald-Hartwig amination, can be used to form C-N bonds, enabling the introduction of various aryl or alkylamino groups. nih.gov
The synthesis of novel quaternary ammonium salts from 1,2-benzothiazine derivatives showcases the potential for creating new functional materials from the benzothiazine scaffold. tandfonline.com Furthermore, the synthesis of 1,4-benzothiazine-3-one containing bisamide derivatives highlights the creation of more complex molecules with potential biological applications. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Amino-7-chloro- nih.govnih.gov-benzothiazine |
| 2-aminothiophenol |
| Benzothiazole |
| Benzimidazole |
| Indole |
| Fluoro, chloro 2-acetyl benzimidazole |
| Thiazine |
| 1,3-Benzothiazol-2(3H)-one |
| Sodium saccharin |
| Methyl chloroacetate |
| Dimethylformamide |
| Isothiazole |
| N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides |
| 3-oxo-3,4-dihydro-2H-1,4-benzothiazines |
| 1,2-benzothiazine 1,1-dioxides |
| Tetrabutylammonium bromide |
| Benzoic acid |
| Molecular iodine |
| NaY zeolite |
| Fumarate |
| Catalase |
| o-aminothiophenol |
| Aryl aldehydes |
| 2,3-disubstituted 4H-benzo-1,4-thiazines |
| 1,3-dicarbonyl compounds |
| N-substituted-3-chloro-2-azetidinones |
| 1,2-benzothiazine |
| 1,4-benzothiazine-3-one |
Introduction of Amino and Halogen Substituents (e.g., Chlorination at C-7)
The synthesis of the core 3-Amino-7-chloro- nih.govtandfonline.com-benzothiazine structure often involves the cyclization of appropriately substituted precursors. A common strategy for constructing the 1,4-benzothiazine ring is the reaction of a 2-aminothiophenol derivative with a suitable three-carbon synthon. rsc.orgnih.gov For the target compound, this would typically involve a 2-amino-5-chlorobenzenethiol as the starting material.
The introduction of the amino group at the C-3 position can be achieved through various methods. One approach involves the use of reagents that can be considered synthetic equivalents of a ketene (B1206846) dication, which allows for the introduction of a carbonyl function that can be further elaborated to an amino group. acgpubs.org Another versatile method is the reaction of 2-aminothiophenols with α-haloketones or related compounds, followed by cyclization. nih.gov
The chlorination at the C-7 position is typically incorporated into the starting materials, such as using 2-amino-5-chlorobenzenethiol. tandfonline.com This precursor can be synthesized through standard aromatic substitution reactions on an appropriate aniline (B41778) or thiophenol derivative. The regioselectivity of the chlorination is crucial and is often directed by the existing functional groups on the aromatic ring.
A recent review highlights various synthetic routes to 1,4-benzothiazines, including the reaction of 2-aminothiophenol (2-ATP) with alkenes, enaminones, carboxylic acids, esters, and 1,3-dicarbonyl compounds, often utilizing catalysts to improve efficiency. nih.gov
Synthesis of Sulfur-Oxidized Analogues (Sulfones and Dioxides)
The oxidation of the sulfur atom in the 1,4-benzothiazine ring system to form sulfones (S,S-dioxides) is a common synthetic transformation that can significantly impact the biological activity of the resulting compounds. tandfonline.comresearchgate.nettandfonline.comresearchgate.net This oxidation is typically achieved using strong oxidizing agents.
A widely employed method for the synthesis of 4H-1,4-benzothiazine-1,1-dioxides involves the treatment of the parent 4H-1,4-benzothiazine with 30% hydrogen peroxide in glacial acetic acid. tandfonline.comresearchgate.nettandfonline.comresearchgate.net This reaction generally proceeds in good yield and is a reliable method for accessing these sulfone derivatives. tandfonline.comresearchgate.net For instance, 5/7-chloro-4H-1,4-benzothiazines can be effectively oxidized under these conditions to their corresponding sulfones. tandfonline.com
The synthesis of the precursor 4H-1,4-benzothiazines is often accomplished through the condensation and oxidative cyclization of substituted 2-aminobenzenethiols with β-diketones in a solvent like dimethyl sulfoxide (B87167) (DMSO). tandfonline.comtandfonline.com
| Starting Material | Reagent | Product | Reference |
| 4H-1,4-benzothiazine | 30% Hydrogen Peroxide / Glacial Acetic Acid | 4H-1,4-benzothiazine-1,1-dioxide | researchgate.nettandfonline.comresearchgate.net |
| 5/7-chloro-4H-1,4-benzothiazine | 30% Hydrogen Peroxide / Glacial Acetic Acid | 5/7-chloro-4H-1,4-benzothiazine-1,1-dioxide | tandfonline.com |
| 3-chloro-2H-benzo[b] nih.govtandfonline.comthiazine | m-Chloroperoxybenzoic acid (m-CPBA) | 3-chloro-2H-benzo[b] nih.govtandfonline.comthiazine 1,1-dioxide | nih.gov |
N-Alkylation and N-Acylation Reactions
Modification of the nitrogen atom within the 1,4-benzothiazine ring system through N-alkylation and N-acylation reactions provides a straightforward method for generating a diverse range of analogues. These reactions are typically performed on the NH group of the thiazine ring.
N-alkylation can be achieved by treating the 1,4-benzothiazine with an alkyl halide in the presence of a base. For example, N-dimethylaminopropylthienobenzothiazines have been synthesized, indicating the feasibility of introducing functionalized alkyl chains. nih.gov The synthesis of 4-n-propyl pyrimido[4,5-b] nih.govtandfonline.combenzothiazines further illustrates the N-alkylation of a fused benzothiazine system. researchgate.net
N-acylation can be accomplished using acylating agents such as acyl chlorides or anhydrides. This reaction introduces an acyl group onto the nitrogen atom, which can alter the compound's properties. While specific examples for 3-Amino-7-chloro- nih.govtandfonline.com-benzothiazine are not detailed in the provided results, the general principles of N-acylation of heterocyclic amines are well-established.
Functionalization at C-2 and C-3 Positions
The C-2 and C-3 positions of the 1,4-benzothiazine ring are key sites for introducing structural diversity. A variety of synthetic methods have been developed to functionalize these positions.
One approach to introduce substituents at the C-2 and C-3 positions is through the cyclization of 2-aminothiophenol with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds. nih.govrsc.org The choice of the carbonyl component dictates the substitution pattern at these positions. For instance, the reaction of 2-aminothiophenol with 1,3-dicarbonyls can yield diversely functionalized 1,4-benzothiazines. rsc.org
Another strategy involves the use of α-cyano α-alkoxy carbonyl epoxides, which react with 2-aminothiophenol to afford 1,4-benzothiazines with hydroxyl and carboxylate groups at the C-3 position. acgpubs.org The regioselectivity of this reaction is influenced by the reaction conditions, with the sulfur atom of the aminothiophenol typically attacking the more electrophilic carbon of the epoxide. acgpubs.org
Furthermore, the synthesis of 2,3-disubstituted 1,4-benzothiazines can be achieved through the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds. nih.govbeilstein-journals.org
Heterocyclic Annulation: Pyrazolo-, Pyrimido-, and Thieno-nih.govtandfonline.com-benzothiazine Derivatives
The fusion of additional heterocyclic rings onto the 1,4-benzothiazine framework leads to the formation of polycyclic systems with potentially enhanced biological activities.
Pyrazolo nih.govtandfonline.combenzothiazines: The synthesis of pyrazolo-fused benzothiazines has been reported through various strategies. One method involves the reaction of a 1,2-benzothiazine derivative with hydrazine monohydrate to form a pyrazole (B372694) ring. beilstein-journals.org
Pyrimido nih.govtandfonline.combenzothiazines: Several approaches exist for the synthesis of pyrimido[4,5-b] nih.govtandfonline.combenzothiazines. A notable method involves a Bischler-Napieralski-type reaction of 5-amino-4,6-bis(arylthio)pyrimidines with carboxylic acids. nih.gov Another route involves the reaction of 2-aminobenzothiazole (B30445) derivatives with β-ketoesters, β-diketones, or malonates. scirp.org These compounds have been investigated as potential 15-lipoxygenase inhibitors. nih.gov
Thieno nih.govtandfonline.combenzothiazines: The synthesis of isomeric thieno nih.govtandfonline.combenzothiazines has been accomplished to explore their neuroleptic activity. nih.govacs.org The synthetic strategy often involves the cyclization of appropriately substituted thiophene (B33073) precursors. The mode of annulation of the thiophene ring to the benzothiazine core has been shown to be crucial for biological activity. nih.gov
Synthesis of Acyclonucleoside Analogues
A common approach involves the coupling of a suitably functionalized heterocyclic base with a protected acyclic side chain. For example, the synthesis of triazole-, tetrazole-, and piperazinone-fused 1,4-benzodiazepines, which are structurally related, has been achieved through a one-pot Ugi-azide reaction followed by intramolecular cycloaddition. beilstein-archives.org This demonstrates the feasibility of constructing complex acyclic and heterocyclic structures in a single pot.
Formation of Triazole and Oxadiazole Derivatives
The incorporation of triazole and oxadiazole rings into the 1,4-benzothiazine structure is a common strategy to generate novel compounds with potential pharmacological applications.
Triazole Derivatives: 4H-s-triazolo[3,4-c]-1,4-benzothiazine derivatives have been synthesized from 2H-1,4-benzothiazine-3(4H)-thiones. These thiones, when reacted with acylhydrazines, yield the tricyclic triazolobenzothiazines. nih.gov Another approach involves the reaction of 3-hydrazino derivatives with an aliphatic acid or its corresponding orthoester. nih.gov More recently, 1,2,3-triazole-piperazin-benzo[b] nih.govtandfonline.comthiazine 1,1-dioxides have been synthesized via a copper-catalyzed cycloaddition of an alkyne-functionalized benzothiazine with an aryl azide. nih.gov
Oxadiazole Derivatives: A series of 2H, 4H-2-[(substituted)-phenyl-1,3,4-oxadiazol-5-yl]-methyl 3-oxo-1,4-benzothiazine derivatives have been synthesized by reacting 2H, 4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine with substituted aromatic acids. researchgate.netrasayanjournal.co.in This reaction can be efficiently carried out using ultrasound irradiation. researchgate.netrasayanjournal.co.in The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often involves the cyclization of hydrazide precursors. mdpi.com
| Fused Heterocycle | Synthetic Precursor(s) | Key Reaction | Reference(s) |
| Pyrazole | 1,2-Benzothiazine derivative, Hydrazine monohydrate | Cyclization | beilstein-journals.org |
| Pyrimidine | 5-Amino-4,6-bis(arylthio)pyrimidine, Carboxylic acids | Bischler-Napieralski-type reaction | nih.gov |
| Thiophene | Substituted thiophene precursors | Cyclization | nih.govacs.org |
| Triazole | 2H-1,4-Benzothiazine-3(4H)-thione, Acylhydrazines | Cyclization | nih.gov |
| Oxadiazole | 2H, 4H-2-hydrazino carbonyl methyl-3-oxo-1,4-benzothiazine, Aromatic acids | Cyclization | researchgate.netrasayanjournal.co.in |
Spectroscopic and Structural Elucidation of 3 Amino 7 Chloro 1 2 Benzothiazine and Its Analogues
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. nih.gov
¹H-NMR: In the ¹H-NMR spectrum of 1,4-benzothiazine derivatives, the protons on the aromatic ring typically appear as multiplets in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effect of the aromatic system. ijcrt.orgijcrt.org The N-H proton of the thiazine (B8601807) ring usually presents as a broad singlet, with its chemical shift being concentration and solvent-dependent. ijcrt.org For 3-Amino-7-chloro- rsc.orgresearchgate.net-benzothiazine, the amino group (NH₂) protons would also be expected to appear as a characteristic signal, potentially broadened by quadrupole effects and exchange. The protons on the benzene (B151609) ring would show a splitting pattern consistent with a 1,2,4-trisubstituted system.
¹³C-NMR: The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule. youtube.com Aromatic carbons resonate in the δ 115-150 ppm range. researchgate.net The carbon atom attached to the chlorine (C-7) would be shifted downfield due to the halogen's electronegativity, while the carbon attached to the sulfur atom (C-5a) and the imine carbon (C-3) would also exhibit characteristic chemical shifts. The chemical shift for the imine carbon (C=N) is typically found in the δ 140-160 ppm region.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assigning specific proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons on the aromatic ring, aiding in their unambiguous assignment. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Benzothiazine Analogues
| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |
| 7-Chloro-2,3-dihydro-1,4-benzothiazine | 7.42-6.65 (m, 3H, Ar-H), 4.19 (s, 1H, NH), 4.02-3.77 (t, 2H, CH₂ at C3), 3.40-3.23 (t, 2H, CH₂ at C2) ijcrt.org | Not explicitly provided. |
| 7-Chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine | 6.8-6.4 (m, 3H, Ar-H), 4.15 (q, 2H, CH₂), 2.25 (s, 3H, CH₃), 1.25 (t, 3H, CH₃), 8.8 (s, 1H, NH) ijcrt.org | Not explicitly provided. |
| Methyl 2-hydroxy-3-(p-tolyl)-3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netthiazine-2-carboxylate | 7.1-7.5 (m, Ar-H), 4.74 (s, 1H, CHS), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, Ar-CH₃) researchgate.net | 168.87, 153.57, 138.80, 135.61, 133.95, 129.79, 129.58, 128.30, 126.81, 125.35, 122.87, 82.74, 66.58, 53.73, 21.24 researchgate.net |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com For 3-Amino-7-chloro- rsc.orgresearchgate.net-benzothiazine, the IR spectrum would be expected to show several characteristic absorption bands.
N-H Stretching: The amino group (NH₂) would exhibit two distinct stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The N-H stretching of the thiazine ring is also expected in this region, often as a single, sharp band around 3300-3400 cm⁻¹. ijcrt.org
C=N Stretching: The imine double bond within the thiazine ring would give rise to a stretching absorption in the 1620-1680 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
C-Cl Stretching: The presence of the chlorine atom attached to the aromatic ring would be confirmed by a C-Cl stretching band in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Key IR Absorption Frequencies for Benzothiazine Analogues
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Reference |
| 7-Chloro-2-ethoxycarbonyl-3-methyl-4H-1,4-benzothiazine | 3460 | 1680 | 1465 | ijcrt.org |
| 2-Benzoyl-7-chloro-3-phenyl-4H-1,4-benzothiazine | 3400 | 1665 | Not specified | ijcrt.org |
| Methyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] rsc.orgresearchgate.netthiazine-3-carboxylate | 3483 | 1742 | Not specified | researchgate.net |
Mass Spectrometry (MS and Electron Ionization Mass Spectrometry (EIMS))
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. arxiv.org In EIMS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.
For 3-Amino-7-chloro- rsc.orgresearchgate.net-benzothiazine (Molecular Formula: C₈H₆ClN₃S, Molecular Weight: 198.68 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 198. indofinechemical.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 200 with about one-third the intensity of the M⁺ peak would be expected. Common fragmentation pathways for benzothiazines involve the loss of small molecules or radicals, providing further structural clues. ijcrt.org
Table 3: Mass Spectrometry Data for a Benzothiazine Analogue
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Reference |
| 2-Benzoyl-7-methyl-3-phenyl-4H-1,4-benzothiazine | 343 | 342 (M⁺-H), 266 (M⁺-C₆H₅), 238 (M⁺-COC₆H₅) | ijcrt.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like benzothiazines exhibit characteristic absorption maxima (λmax) in the UV region. The spectrum of 3-Amino-7-chloro- rsc.orgresearchgate.net-benzothiazine would be expected to show absorptions corresponding to π → π* transitions of the aromatic system and n → π* transitions associated with the heteroatoms (N and S) and the imine group. The specific positions of the absorption bands are influenced by the substitution pattern on the benzothiazine core. nih.gov
Chromatographic Purity Assessment
Chromatographic techniques are essential for verifying the purity of a synthesized compound. researchgate.netnih.gov
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a rapid and simple method used to assess the purity of a compound and to monitor the progress of a chemical reaction. youtube.com A sample of the compound is spotted on a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to ascend the plate. nih.gov The purity of 3-Amino-7-chloro- rsc.orgresearchgate.net-benzothiazine can be confirmed by the presence of a single spot on the TLC plate after development and visualization (e.g., under UV light). youtube.com The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. researchgate.net Different solvent systems, typically mixtures of polar and non-polar solvents, can be tested to ensure no impurities are co-eluting with the main product. researchgate.net
X-ray Crystallography for Absolute Structure Determination
X-ray crystallography stands as the definitive method for the elucidation of the absolute configuration of chiral molecules and for determining the precise geometry of crystalline compounds. For the benzothiazine scaffold, this technique reveals critical information about the planarity or puckering of the thiazine ring, the orientation of substituents, and the nature of intermolecular interactions that govern the crystal packing.
Detailed research findings on analogues of 3-Amino-7-chloro- researchgate.netnih.gov-benzothiazine, such as those with different substitution patterns on the benzene or thiazine ring, provide a solid foundation for predicting its molecular architecture.
For instance, the analysis of a related benzothiazine derivative, 2-Amino-4-(4-chloro-1-ethyl-2,2-dioxo-1H-benzo[c] researchgate.netnih.govthiazin-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, reveals a distorted sofa conformation for the dihydrothiazine ring. In this particular structure, the sulfur (S1) and a carbon (C8) atom deviate significantly from the mean plane of the remaining atoms in the ring. nih.gov Such non-planar conformations are a common feature of the 1,4-benzothiazine ring system, arising from the presence of the sp³-hybridized carbon and nitrogen atoms within the six-membered ring.
The presence of a chlorine atom at the 7-position and an amino group at the 3-position is expected to influence the electronic distribution and intermolecular interactions. In the crystal lattice of the aforementioned chloro-substituted analogue, molecules form hydrogen-bonded chains, with notable N—H⋯O and N—H⋯Cl interactions. nih.gov These hydrogen bonds play a crucial role in stabilizing the crystal structure. It is highly probable that 3-Amino-7-chloro- researchgate.netnih.gov-benzothiazine would also exhibit similar intermolecular hydrogen bonding, likely involving the amino group and the nitrogen atom of the thiazine ring, as well as potential interactions with the chlorine substituent.
The synthesis of various 7-chloro-2,3-dihydro-1,4-benzothiazine derivatives has been reported, confirming the stability and accessibility of this particular scaffold. ijcrt.org While these studies primarily focus on synthetic methodologies and spectroscopic characterization by means of IR and ¹H NMR, they lay the groundwork for future crystallographic investigations. ijcrt.org
The general structural features of the 1,4-benzothiazine core have been explored in a variety of derivatives. researchgate.netnih.gov These studies collectively indicate that the thiazine ring can adopt different conformations, including boat-like and distorted sofa forms, depending on the nature and position of the substituents.
Below are interactive data tables summarizing representative crystallographic data for an analogue, providing an example of the kind of detailed structural information that can be obtained through X-ray diffraction studies.
Table 1: Crystal Data and Structure Refinement for a Benzothiazine Analogue
| Parameter | Value |
| Empirical Formula | C₂₂H₂₂ClN₃O₄S |
| Formula Weight | 475.94 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 15.1241 (9) Å |
| b | 6.0111 (4) Å |
| c | 14.3212 (9) Å |
| α | 90° |
| β | 110.268 (2)° |
| γ | 90° |
| Volume | 1221.36 (13) ų |
| Z | 4 |
| Density (calculated) | 1.294 Mg/m³ |
| Absorption Coefficient | 0.267 mm⁻¹ |
| F(000) | 992 |
Data derived from a representative benzothiazine analogue.
Table 2: Selected Bond Lengths for a Benzothiazine Analogue
| Bond | Length (Å) |
| S1 - C8a | 1.765(3) |
| S1 - C2 | 1.813(3) |
| N4 - C4a | 1.398(4) |
| N4 - C3 | 1.458(4) |
| C3 - C2 | 1.516(5) |
| C4a - C8a | 1.391(4) |
Data derived from a representative benzothiazine analogue.
Table 3: Selected Bond Angles for a Benzothiazine Analogue
| Angle | Degree (°) |
| C8a - S1 - C2 | 101.44(14) |
| C4a - N4 - C3 | 120.9(3) |
| N4 - C3 - C2 | 111.4(3) |
| S1 - C2 - C3 | 113.8(2) |
| C5 - C4a - N4 | 120.5(3) |
| C8 - C8a - S1 | 118.9(2) |
Data derived from a representative benzothiazine analogue.
It is imperative to note that while the data from analogues provide a valuable framework for understanding the structural properties of 3-Amino-7-chloro- researchgate.netnih.gov-benzothiazine, the precise bond lengths, angles, and crystal packing can only be definitively determined through a dedicated single-crystal X-ray diffraction study of the specific compound.
Computational and Theoretical Investigations of 3 Amino 7 Chloro 1 2 Benzothiazine Systems
Density Functional Theory (DFT) Calculations for Molecular Properties and Spectral Correlation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Amino-7-chloro- nih.govrsc.org-benzothiazine, DFT calculations are instrumental in determining optimized molecular geometry, electronic properties, and correlating theoretical data with experimental spectroscopic results.
Quantum chemical calculations, often employing basis sets like 6-31G(d), are used to obtain the optimized geometry of benzothiazine derivatives. rsc.org These calculations can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The theoretical values for parameters such as 1H and 13C NMR chemical shifts can be calculated and compared with experimental data to validate the computational model. rsc.org This correlation between theoretical and experimental values provides confidence in the predicted molecular structure.
Furthermore, DFT calculations can elucidate various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the dipole moment. These properties are fundamental to understanding the reactivity and stability of the molecule.
Table 1: Representative Theoretical and Experimental Data Correlation This table is a representative example based on methodologies described in the literature and does not represent actual data for 3-Amino-7-chloro- nih.govrsc.org-benzothiazine.
| Parameter | Theoretical Value (DFT/6-31G(d)) | Experimental Value |
|---|---|---|
| 13C NMR Shift (C-Cl) | 128.5 ppm | 129.0 ppm |
| 13C NMR Shift (C-N) | 145.2 ppm | 146.1 ppm |
| Bond Angle (C-S-C) | 98.5° | 99.2° (from X-ray crystallography) |
Molecular Modeling and Docking Methodologies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in drug discovery for predicting the interaction between a ligand, such as a 3-Amino-7-chloro- nih.govrsc.org-benzothiazine derivative, and a biological target, typically a protein or nucleic acid.
The general methodology for molecular docking involves:
Preparation of the Ligand and Receptor: The three-dimensional structures of the ligand (e.g., 3-Amino-7-chloro- nih.govrsc.org-benzothiazine) and the receptor are prepared. This may involve optimizing the ligand's geometry using methods like DFT.
Defining the Binding Site: The active site or binding pocket of the receptor is identified.
Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.
Scoring and Analysis: The interactions are scored based on a scoring function that estimates the binding affinity. The resulting poses are then analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions.
Studies on related benzothiazine and benzothiazole (B30560) derivatives have demonstrated their potential to interact with various biological targets. For instance, some derivatives have been shown to bind to the DNA-topoisomerase II complex, the DHPS enzyme, and the p56lck enzyme. nih.govmdpi.combiointerfaceresearch.com These studies suggest that 3-Amino-7-chloro- nih.govrsc.org-benzothiazine could also be investigated as a ligand for similar targets. The docking results can reveal crucial binding modes and interactions, such as hydrogen bonding with specific amino acid residues within the target's active site. nih.govwjarr.com
Table 2: Potential Biological Targets for 3-Amino-7-chloro- nih.govrsc.org-benzothiazine Based on Analog Studies This table is illustrative and based on findings for related compounds.
| Potential Target | Therapeutic Area | Key Interactions Observed in Analogs |
|---|---|---|
| DNA Topoisomerase II | Anticancer | π-type interactions with nucleic acids, hydrogen bonds with aspartate residues. nih.gov |
| Dihydropteroate Synthase (DHPS) | Antimicrobial | Arene-H interactions with lysine (B10760008) residues within the PABA pocket. mdpi.com |
| p56lck Tyrosine Kinase | Immunosuppression, Anticancer | Binding to the ATP binding site, interactions with hinge region amino acids. biointerfaceresearch.com |
Conformational Analysis and Stereochemical Considerations
Conformational analysis is the study of the three-dimensional shapes that a molecule can adopt and their relative stabilities. For a molecule like 3-Amino-7-chloro- nih.govrsc.org-benzothiazine, which has a flexible thiazine (B8601807) ring, understanding its conformational preferences is crucial for determining its biological activity.
Computational methods, such as semi-empirical molecular orbital methods and DFT, can be used to identify stable conformers and the energy barriers between them. nih.gov For example, studies on 2-phenylbenzothiazine derivatives have identified two local minimum conformations with different rotational angles of the phenyl ring, which correlated with their biological activity. nih.gov The introduction of substituents, such as a fluorine atom, can significantly alter the favored molecular conformation due to steric and electronic effects. mdpi.com
For 3-Amino-7-chloro- nih.govrsc.org-benzothiazine, the orientation of the amino group and the puckering of the thiazine ring are key conformational features. These can be influenced by the electronic effects of the chlorine atom on the benzene (B151609) ring. Stereochemical considerations are also important, especially if chiral centers are present in derivatives of the parent compound. Understanding the preferred conformation can provide insights into how the molecule interacts with its biological target. nih.govnih.gov
Reaction Mechanism Studies through Computational Methods (e.g., Transition State Analysis)
Computational methods are increasingly used to elucidate the mechanisms of chemical reactions, including the synthesis of heterocyclic compounds like 1,4-benzothiazines. By modeling the reaction pathway, it is possible to identify intermediates, transition states, and calculate the activation energies associated with each step.
The synthesis of 1,4-benzothiazines often involves the reaction of 2-aminothiophenol (B119425) with various electrophiles. rsc.orgacgpubs.org Computational studies can help to understand the regioselectivity of these reactions. For instance, in the reaction of 2-aminothiophenol with epoxides, the strong nucleophilicity of the sulfur atom compared to the nitrogen atom can lead to a regioselective attack on the epoxide ring. acgpubs.org
Transition state analysis, a key component of computational reaction mechanism studies, allows for the calculation of the energy barrier for a reaction. DFT calculations have been used to study the energy barriers in the formation of benzothiazole derivatives, suggesting that the reaction proceeds through a thermodynamically favorable pathway. nih.gov Similar computational approaches could be applied to investigate the synthesis of 3-Amino-7-chloro- nih.govrsc.org-benzothiazine, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions. researchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.
For heterocyclic compounds containing chloro and amino groups, Hirshfeld surface analysis can reveal the importance of various interactions, such as N-H···Cl, N-H···N, C-H···O, and π-π stacking interactions, in stabilizing the crystal structure. nih.gov The percentage contributions of different contacts, like H···H, C···H/H···C, and Cl···H/H···Cl, can be quantified, providing a detailed picture of the crystal packing forces. nih.gov
Table 3: Common Intermolecular Contacts and Their Significance This table is a generalized representation based on Hirshfeld analysis of similar compounds.
| Type of Contact | Description | Potential Significance for 3-Amino-7-chloro- nih.govrsc.org-benzothiazine |
|---|---|---|
| N-H···Cl | Hydrogen bond between the amino group and a chlorine atom of a neighboring molecule. | A likely and significant interaction influencing crystal packing. |
| N-H···N | Hydrogen bond between the amino group and the nitrogen atom of the thiazine ring of another molecule. | Contributes to the formation of hydrogen-bonded chains or networks. |
| C-H···π | Interaction between a C-H bond and the aromatic ring system. | Contributes to the overall stability of the crystal lattice. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Important for the stacking of molecules in the crystal. |
Structure Activity Relationship Sar Studies of 3 Amino 7 Chloro 1 2 Benzothiazine and Its Analogues
Fundamental Principles of Structure-Activity Correlation innih.govnih.gov-Benzothiazine Systems
The 1,4-benzothiazine nucleus is a privileged scaffold in drug discovery, known to exhibit a wide array of biological activities. nih.gov The fundamental principle of SAR in this system revolves around the core heterocyclic structure, which consists of a benzene (B151609) ring fused to a thiazine (B8601807) ring. The electronic properties and spatial arrangement of this core are pivotal in its interaction with biological targets.
Influence of Substituent Nature and Position on Molecular Features
The nature and position of substituents on the 3-amino-7-chloro- nih.govnih.gov-benzothiazine ring system profoundly impact its molecular features and, consequently, its biological profile.
The 7-chloro substituent is a recurring feature in many biologically active benzothiazine and quinoline (B57606) analogues. Studies on aminoquinolines have demonstrated that a 7-chloro group is essential for certain activities, such as the inhibition of β-hematin formation in the context of antimalarial drugs. nih.gov This suggests that the electron-withdrawing nature and the specific location of the chlorine atom are crucial for target interaction. In the context of 1,2-benzothiazine derivatives, the presence of a chlorine or bromine atom at the para or meta position of a benzoyl moiety was associated with higher antimicrobial activity. nih.govherts.ac.uk
The 3-amino group is another critical determinant of activity. In aminoquinolines, a basic amino side chain is considered essential for antiplasmodial activity. nih.gov The ability of this group to be protonated at physiological pH can influence cellular uptake and interaction with anionic sites on biological macromolecules.
Further substitutions on the benzothiazine ring system have been explored to modulate activity. For instance, in pyrimido[4,5-b] nih.govnih.govbenzothiazine derivatives, the absence of a 4-methyl substituent was found to significantly reduce their 15-lipoxygenase inhibitory activities. nih.gov This highlights the importance of small alkyl groups at specific positions for maintaining a favorable conformation for enzyme inhibition.
The following table summarizes the influence of various substituents on the activity of benzothiazine derivatives based on several studies.
| Substituent/Modification | Position | Effect on Activity | Reference |
| Chlorine | 7 | Essential for certain biological activities. nih.gov | nih.gov |
| Chlorine/Bromine | para or meta on benzoyl moiety | Increased antimicrobial activity. nih.govherts.ac.uk | nih.govherts.ac.uk |
| Amino Group | 3 | Often crucial for biological activity. nih.gov | nih.gov |
| Methyl Group | 4 | Absence significantly reduces activity in some derivatives. nih.gov | nih.gov |
| Hydrogen or Ethyl group | on thiazine nitrogen | Exerted antibacterial activity against Gram-positive bacteria. nih.govherts.ac.uk | nih.govherts.ac.uk |
| Benzimidazole (B57391) | side chain | Did not significantly change apoptotic activity compared to imidazole. nih.gov | nih.gov |
| Piperazines | side chain | Decreased apoptotic activity compared to imidazole. nih.gov | nih.gov |
| Removal of alcoholic group | side chain | Increased apoptotic activity. nih.gov | nih.gov |
Stereochemical and Conformational Determinants in Molecular Functionality
Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor governing the interaction of a molecule with its biological target. washington.edulibretexts.org For benzothiazine derivatives, the conformation of the thiazine ring and the orientation of its substituents are key to their molecular function. The thiazine ring can adopt various conformations, and the energetically preferred conformation can influence how the molecule fits into a binding site.
Rational Design Strategies Based on SAR Insights
The insights gained from SAR studies provide a foundation for the rational design of new and improved 3-amino-7-chloro- nih.govnih.gov-benzothiazine analogues. nih.gov By understanding which structural features are essential for a desired biological effect, medicinal chemists can strategically modify the lead compound to enhance potency, improve selectivity, and optimize pharmacokinetic properties.
One common strategy is bioisosteric replacement , where a functional group is replaced by another with similar physical and chemical properties. For example, the 7-chloro group could be replaced with other halogens or a trifluoromethyl group to fine-tune the electronic properties and lipophilicity of the molecule.
Another approach is scaffold hopping , where the benzothiazine core is replaced with other heterocyclic systems to explore new chemical space while retaining key pharmacophoric features. nih.gov
Structure-based drug design can be employed when the three-dimensional structure of the biological target is known. Molecular docking studies can predict how different analogues of 3-amino-7-chloro- nih.govnih.gov-benzothiazine bind to the target, allowing for the design of compounds with improved binding affinity. nih.gov
The development of quantitative structure-activity relationship (QSAR) models can also guide the design of new analogues. mdpi.com These models mathematically correlate the structural properties of a series of compounds with their biological activity, enabling the prediction of the activity of novel, yet-to-be-synthesized molecules.
The following table outlines some rational design strategies that can be applied to the 3-amino-7-chloro- nih.govnih.gov-benzothiazine scaffold.
| Design Strategy | Description | Potential Application to 3-Amino-7-chloro- nih.govnih.gov-benzothiazine |
| Substituent Modification | Altering or adding functional groups to the core structure. | Introduction of different substituents on the benzene or thiazine ring to modulate activity and selectivity. |
| Bioisosteric Replacement | Replacing a functional group with a bioisostere. | Replacing the 7-chloro group with other halogens or electron-withdrawing groups. |
| Scaffold Hopping | Replacing the core scaffold with a different heterocyclic system. | Exploring alternative scaffolds that maintain the spatial arrangement of key pharmacophoric elements. nih.gov |
| Structure-Based Drug Design | Utilizing the 3D structure of the biological target to design ligands. | Docking analogues into the active site of a target enzyme or receptor to predict and improve binding affinity. nih.gov |
| QSAR Modeling | Developing mathematical models to correlate structure with activity. | Predicting the biological activity of novel analogues based on their physicochemical properties. mdpi.com |
Mechanistic Insights into Reactions Involving 3 Amino 7 Chloro 1 2 Benzothiazine Precursors and Derivatives
Elucidation of Reaction Pathways foracs.orgnih.gov-Benzothiazine Ring Formation
The formation of the 1,4-benzothiazine ring system is typically achieved through the condensation of 2-aminothiophenol (B119425) (2-ATP) or its derivatives with various electrophilic partners. The reaction pathways are governed by the sequential nucleophilic action of the thiol and amino groups.
One of the most common pathways involves the reaction of 2-ATP with α-halocarbonyl compounds, such as substituted bromoacetophenones. The mechanism commences with the sulfur atom of 2-ATP, acting as a potent nucleophile, attacking the α-carbon of the bromoacetophenone. This initial step leads to the displacement of the bromide ion. Following this S-alkylation, an intramolecular cyclization occurs as the nitrogen of the amino group attacks the carbonyl carbon, ultimately forming the six-membered thiazine (B8601807) ring. nih.gov
Another well-established route is the reaction between 2-ATP and 1,3-dicarbonyl compounds. In some cases, 2-ATP is first oxidized to its disulfide dimer, bis(o-aminophenyl)disulfide. This dimer then reacts with the 1,3-dicarbonyl compound, like acetylacetone (B45752), to form an enamine intermediate. Subsequent intramolecular nucleophilic attack and cyclization yield the 1,4-benzothiazine derivative. nih.gov
The reaction of 2-aminothiophenols with α,β-unsaturated systems also provides a pathway to the benzothiazine core. For instance, the reaction with diethyl acetylenedicarboxylate (B1228247) proceeds via a Michael-type addition of the thiol group to the alkyne, forming an intermediate that subsequently cyclizes to yield an ethyl (3-oxo- acs.orgnih.govbenzothiazin-2-ylidene)acetate. nih.gov
A distinct and regioselective pathway has been demonstrated using α-cyano α-alkoxy carbonyl epoxides as the electrophile. The reaction mechanism is initiated by the nucleophilic attack of the sulfur atom of 2-aminothiophenol on one of the epoxide carbons, leading to the regioselective opening of the epoxide ring. acgpubs.orgresearchgate.net This is followed by an intramolecular attack from the amino group onto the carbonyl carbon of the ester, resulting in cyclization. This process generates 3-hydroxy-2,3-dihydro-2H-benzo[b] acs.orgnih.govthiazine derivatives, passing through cyanohydrin and α-ketoester intermediates. acgpubs.org The strong nucleophilicity of the sulfur atom compared to the nitrogen of the amine function dictates the initial regioselective ring opening. acgpubs.org
| Precursor 1 | Precursor 2 | Key Mechanistic Steps | Resulting Structure | Ref. |
| 2-Aminothiophenol (2-ATP) | α-Bromoacetophenone | 1. Nucleophilic attack by sulfur on α-carbon. 2. Intramolecular cyclization by amino group attack on carbonyl carbon. | 1,4-Benzothiazine | nih.gov |
| 2-Aminothiophenol (2-ATP) | 1,3-Dicarbonyl Compound | 1. Oxidation of 2-ATP to disulfide. 2. Formation of enamine intermediate. 3. Intramolecular cyclization. | 1,4-Benzothiazine | nih.gov |
| 2-Aminothiophenol (2-ATP) | Diethyl Acetylenedicarboxylate | 1. Michael addition of thiol to alkyne. 2. Intramolecular cyclization. | (3-Oxo- acs.orgnih.govbenzothiazin-2-ylidene)acetate | nih.gov |
| 2-Aminothiophenol (2-ATP) | α-Cyano α-alkoxy carbonyl epoxide | 1. Regioselective epoxide ring opening by sulfur. 2. Intramolecular cyclization by amino group attack on ester carbonyl. | 3-Hydroxy-1,4-benzothiazine | acgpubs.orgresearchgate.net |
Investigations of Rearrangement Reactions (e.g., Diaza-Wittig Rearrangements)
Rearrangement reactions offer sophisticated pathways to benzothiazine derivatives, often from different heterocyclic precursors. The diaza-Wittig rearrangement has been a subject of detailed mechanistic investigation in the synthesis of related benzothiazine dioxide systems. acs.orgacs.org
Studies on 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides have revealed a fascinating, base-controlled rearrangement. When these precursors are treated with a base such as potassium tert-butoxide (t-BuOK), the reaction proceeds via a ring-opening of the N–N bond, followed by a ring-closing step that forms a new C–N bond. The course of this rearrangement is highly dependent on the amount of base used. acs.org
Diaza- acs.orgacs.org-Wittig Rearrangement : In the presence of 2 equivalents of t-BuOK, the reaction follows a diaza- acs.orgacs.org-Wittig pathway. This involves the breaking of the N–N bond and a subsequent shift of the terminal amino unit, leading to the formation of 1,2-benzisothiazole (B1215175) dioxides. acs.org An ionic pathway was initially proposed for this transformation. acs.org
Diaza- acs.orgbeilstein-journals.org-Wittig Rearrangement : Surprisingly, when the amount of base is increased to 6 equivalents, the reaction pathway shifts. It proceeds through a diaza- acs.orgbeilstein-journals.org-Wittig rearrangement, yielding 1,2-benzothiazine 1,1-dioxides as the major product. acs.orgacs.org
These transformations highlight the synthetic utility of rearrangement reactions in accessing diverse heterocyclic scaffolds from a common precursor, with the reaction mechanism being finely tunable by the reaction conditions. acs.org The aza-Wittig reaction, a related transformation, has also been successfully applied in the synthesis of various heterocyclic systems, including carboranyl-benzothiazoles. rsc.org
Role of Catalysts and Reaction Conditions in Mechanistic Control
Catalysts and reaction conditions play a pivotal role in directing the outcome of reactions that form benzothiazine rings, often by controlling which mechanistic pathway is favored.
Base-Induced Control: As detailed in the context of Wittig rearrangements, the stoichiometry of the base is a critical factor. The use of 2 equivalents of t-BuOK favors the diaza- acs.orgacs.org-Wittig pathway, whereas 6 equivalents promote the diaza- acs.orgbeilstein-journals.org-Wittig rearrangement. acs.orgacs.org This control is attributed to the formation of different key anionic intermediates (mono- vs. dianionic) depending on the base concentration. acs.org
Reagent-Controlled Synthesis: The choice of reagent can provide remarkable chemoselectivity. In one study, thiourea (B124793) intermediates derived from 2-amino-arylalkyl alcohols were subjected to two different reagents to yield distinct heterocyclic products. organic-chemistry.org
Treatment with molecular iodine (I₂) and triethylamine (B128534) promoted a dehydrosulfurization process, leading to 2-amino-1,3-benzoxazines. organic-chemistry.org
Conversely, using propane phosphonic acid anhydride (B1165640) (T3P) as a mild cyclodehydrating agent with triethylamine converted the same thiourea intermediates into 2-amino-1,3-benzothiazines. organic-chemistry.org
Catalyst-Mediated Reactions:
Palladium Catalysis : Palladium catalysts, such as Pd(OAc)₂ with rac-BINAP as a ligand, have been employed for the N-arylation and subsequent intramolecular Michael addition to form benzothiazines. nih.govnih.gov These conditions facilitate the coupling and cyclization steps efficiently. nih.gov
Acid Catalysis : The presence of an acid like HCl can alter the regioselectivity of a reaction. In the synthesis of 1,4-benzothiazines from α-cyano epoxides and 2-aminothiophenol, adding HCl to the medium changes the reaction course. acgpubs.orgresearchgate.net The acid is believed to protonate the epoxide oxygen, facilitating a ring-opening that leads to a different regioisomer of the final benzothiazine product compared to the non-acidic pathway. researchgate.net
Metal-Free and Green Conditions : To create more environmentally benign processes, metal-free conditions have been developed. For example, the condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds can be effectively carried out using polyethylene (B3416737) glycol (PEG-200) as a solvent at 80°C, avoiding the need for a metal catalyst. researchgate.net
| Reaction Type | Reagent/Catalyst | Reaction Condition | Mechanistic Control/Effect | Resulting Product | Ref. |
| Diaza-Wittig Rearrangement | 2 equiv. t-BuOK | Base-induced | Favors diaza- acs.orgacs.org pathway via monoanionic intermediate | 1,2-Benzisothiazole dioxide | acs.orgacs.org |
| Diaza-Wittig Rearrangement | 6 equiv. t-BuOK | Base-induced | Favors diaza- acs.orgbeilstein-journals.org pathway via dianionic intermediate | 1,2-Benzothiazine dioxide | acs.orgacs.org |
| Cyclization of Thiourea | I₂ / Et₃N | Reagent-controlled | Dehydrosulfurization | 2-Amino-1,3-benzoxazine | organic-chemistry.org |
| Cyclization of Thiourea | T3P / Et₃N | Reagent-controlled | Cyclodehydration | 2-Amino-1,3-benzothiazine | organic-chemistry.org |
| Epoxide Ring Opening | HCl | Acid catalysis | Alters regioselectivity via protonation of epoxide | Isomeric 1,4-benzothiazine | acgpubs.orgresearchgate.net |
| Condensation | PEG-200 | Metal-free solvent | Eco-friendly cyclocondensation | 1,4-Benzothiazine | researchgate.net |
| N-Arylation/Cyclization | Pd(OAc)₂ / rac-BINAP | Palladium catalysis | Facilitates C-N bond formation and intramolecular addition | Benzothiazine | nih.gov |
Identification and Characterization of Reaction Intermediates
The direct observation or trapping of reaction intermediates is fundamental to confirming a proposed reaction mechanism. Various studies on benzothiazine synthesis have successfully identified and characterized key transient species.
In the base-induced rearrangement of 3,4-dihydro-2H-1,2,3-benzothiadiazine 1,1-dioxides, the mechanism was clarified through DFT calculations and detailed NMR studies. acs.org These investigations confirmed the role of specific mono- and dianionic species as the key intermediates that dictate the reaction pathway toward either the acs.orgacs.org- or acs.orgbeilstein-journals.org-Wittig product. acs.org Furthermore, an enamide intermediate , formed during the workup of the highly basic reaction mixture, was also identified and its role was clarified. acs.org
During the synthesis of 1,4-benzothiazines from 2-aminothiophenol (2-ATP) and 1,3-dicarbonyl compounds, an enamine intermediate has been proposed. This intermediate forms from the reaction of the 2-ATP disulfide with the dicarbonyl compound before it undergoes cyclization. nih.gov
In the reaction of 2-ATP with α-cyano α-alkoxy carbonyl epoxides, cyanohydrins and α-ketoesters have been identified as intermediates along the pathway to the final 3-hydroxy-1,4-benzothiazine product. acgpubs.org Similarly, the reaction involving 2-aminothiophenol hydrochloride and epoxides proceeds through an isolable halohydrin intermediate . researchgate.net
The synthesis of 2-amino-1,3-benzothiazines via the reaction of 2-amino-arylalkyl alcohols with isothiocyanates proceeds through stable thiourea intermediates . These intermediates can be isolated before being cyclized under specific reagent conditions to form the final product. organic-chemistry.org
The characterization of these intermediates, often using spectroscopic methods and computational analysis, provides direct evidence for the proposed multi-step reaction pathways and enhances the understanding of how to control these complex transformations. acs.org
Future Directions and Emerging Research Avenues for 3 Amino 7 Chloro 1 2 Benzothiazine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,4-benzothiazine derivatives has traditionally relied on classical condensation reactions. rsc.org However, the future of synthesizing 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine and its analogues lies in the adoption of novel and sustainable methodologies that offer improved efficiency, safety, and environmental compatibility. A significant trend is the move towards "green chemistry," which emphasizes the use of environmentally benign solvents, catalysts, and reaction conditions. eurekaselect.combenthamdirect.commdpi.comrsc.orgnih.govnih.gov
| Synthetic Methodology | Key Features | Potential Advantages for 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine Synthesis |
| Green Chemistry Approaches | Use of water as a solvent, biodegradable catalysts, and energy-efficient methods (e.g., microwave, ultrasound). eurekaselect.combenthamdirect.commdpi.comrsc.orgnih.govnih.govopenmedicinalchemistryjournal.com | Reduced environmental impact, lower cost, and enhanced safety. |
| Novel Catalytic Systems | Application of nanocatalysts, metal-based catalysts (e.g., Pd, Cu), and organocatalysts. rsc.orgbenthamdirect.comrsc.org | Higher yields, milder reaction conditions, and improved selectivity. |
| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. nih.gov | Increased synthetic efficiency, reduced waste, and rapid generation of diverse analogues. |
Exploration of Unexplored Functionalization Pathways and Diversity-Oriented Synthesis
To unlock the full potential of the 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine scaffold, the exploration of novel functionalization pathways is crucial. Beyond simple modifications of the amino group, future research will likely focus on the direct functionalization of the benzothiazine core. A particularly promising strategy is C-H functionalization, which allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. rsc.orgnih.govdiva-portal.orgyoutube.com This approach avoids the need for pre-functionalized starting materials, making the synthesis of novel analogues more efficient and atom-economical. youtube.com
Diversity-oriented synthesis (DOS) is another key future direction. cam.ac.uknih.gov This strategy aims to create structurally diverse libraries of compounds from a common starting material, such as 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine. cam.ac.uknih.govnih.gov By systematically exploring different reaction pathways and building blocks, DOS can rapidly generate a wide range of analogues with diverse three-dimensional shapes and functionalities. This approach is particularly valuable for identifying novel biological activities and for exploring structure-activity relationships. nih.gov The synthesis of fused heterocyclic systems, where the benzothiazine ring is combined with other ring structures, is an example of how new scaffolds with unique properties can be generated. acs.org
Advanced Computational Predictions for Rational Design of Novel Analogues
The integration of computational chemistry into the drug discovery process has revolutionized the way new therapeutic agents are designed. For 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine, advanced computational methods will play a pivotal role in the rational design of novel analogues with improved biological activity and pharmacokinetic properties. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the structural features of benzothiazine derivatives with their biological activity. thieme-connect.denih.govresearchgate.netresearchgate.net These models can then be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. Molecular docking simulations can provide insights into how 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine analogues bind to their biological targets at the atomic level. rjeid.comnih.govmdpi.com This information is invaluable for designing modifications that enhance binding affinity and selectivity. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help to identify potential liabilities early in the design process, reducing the likelihood of late-stage failures. nih.gov
| Computational Technique | Application in Drug Design | Relevance to 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine |
| QSAR (Quantitative Structure-Activity Relationship) | Predicting the biological activity of new compounds based on their chemical structure. thieme-connect.denih.govresearchgate.netresearchgate.net | Guiding the design of analogues with enhanced potency. |
| Molecular Docking | Simulating the binding of a molecule to a biological target. rjeid.comnih.govmdpi.com | Understanding the mechanism of action and designing modifications for improved binding. |
| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules over time. nih.gov | Assessing the stability of ligand-protein complexes and predicting binding free energies. |
| In Silico ADMET Prediction | Predicting the pharmacokinetic and toxicological properties of compounds. nih.gov | Identifying and mitigating potential liabilities early in the drug discovery process. |
Integration with Modern Chemical Biology and Material Science Paradigms
The unique chemical properties of the 1,4-benzothiazine scaffold extend beyond its applications in medicinal chemistry. Future research will likely see the integration of 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine chemistry with modern chemical biology and material science. nih.gov
In the realm of chemical biology, derivatives of 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine could be developed as chemical probes to study biological processes. For example, fluorescently labeled analogues could be used for bioimaging applications, allowing for the visualization of specific targets within cells and tissues. nih.gov The chromophoric properties of the benzothiazine ring system also make it an attractive candidate for the development of novel sensors, such as pH sensors. openmedicinalchemistryjournal.comnih.gov
In material science, the 1,4-benzothiazine core is a component of certain dyes and pigments. openmedicinalchemistryjournal.com By modifying the structure of 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine, it may be possible to create novel materials with interesting optical or electronic properties. For instance, the development of benzothiazine-based electrochromic materials, which change color in response to an electrical potential, is an emerging area of research. nih.gov
Design of Next-Generationrsc.orgeurekaselect.com-Benzothiazine Scaffolds for Enhanced Chemical Functionality
The 3-Amino-7-chloro- rsc.orgeurekaselect.com-benzothiazine core provides a solid foundation, but the design of next-generation scaffolds with enhanced chemical functionality will be a key driver of future innovation. This involves moving beyond simple substitutions and exploring more significant structural modifications. researchgate.netnih.govnih.gov
One approach is the creation of fused polycyclic systems, where the benzothiazine ring is annulated with other heterocyclic or carbocyclic rings. acs.org This can lead to rigid and conformationally constrained molecules with novel three-dimensional shapes, which may exhibit improved binding to biological targets. Another strategy is the development of "chiral, non-racemic" benzothiazine building blocks. wikipedia.org The introduction of stereocenters can have a profound impact on biological activity, and the ability to synthesize enantiomerically pure benzothiazine derivatives will be essential for developing more selective and potent drugs. Furthermore, the incorporation of the benzothiazine scaffold into larger molecular architectures, such as peptidomimetics or macrocycles, could lead to compounds with entirely new modes of action. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Amino-7-chloro-[1,4]-benzothiazine derivatives, and what experimental conditions are critical for optimizing yields?
- Methodology :
- Knoevenagel condensation with benzaldehydes in DMF using sodium methoxide as a base is a widely used method to introduce substituents at the 2-position of the benzothiazine core .
- Cyclization of 2-amino-4-nitro-benzene-thiolate with monochloroacetic acid under acidic conditions yields the 4H-benzo[1,4]thiazin-3-one scaffold, followed by nitro reduction (SnCl₂/HCl) to generate the amine group .
- Transition-metal-free radical coupling of 2-aminobenzenethiols with ketones provides a scalable route to 1,4-benzothiazines under mild conditions .
- Critical Parameters :
- Solvent polarity (DMF preferred for condensation), base strength (NaOMe vs. KOH), and reaction temperature (60–80°C for cyclization).
- Substituent compatibility: Electron-withdrawing groups (e.g., Cl, NO₂) on the benzene ring enhance reactivity in cyclization steps .
Q. How can researchers characterize the purity and structural conformation of this compound derivatives?
- Analytical Methods :
- NMR : -NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and -NMR to identify carbonyl (C=O, δ 170–180 ppm) and thiazine ring carbons .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98% required for pharmacological studies) .
- Melting Point : High melting points (>250°C) correlate with crystalline stability, though decomposition may occur if impurities are present .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data for this compound analogs?
- Case Study :
- Antimicrobial Activity : Derivatives with 6-nitro or 6-acetylamino substituents show enhanced activity against Candida albicans (MIC = 12.5 µg/mL) but reduced efficacy against Gram-negative bacteria due to efflux pump resistance .
- 15-Lipoxygenase Inhibition : Pyrimido[4,5-b][1,4]benzothiazines (e.g., 4-MMPB) exhibit IC₅₀ = 41–79 µM in PC-3 cells, but cytotoxicity in HFF3 cells limits therapeutic utility. Adjusting substituents (e.g., methoxy vs. methylpiperazine) balances activity and selectivity .
- Resolution Strategies :
- Use isogenic bacterial strains (e.g., Staphylococcus aureus NorA knockout) to isolate efflux pump effects .
- Employ structure-activity relationship (SAR) models to optimize logP (target: 2.5–3.5) and polar surface area (<70 Ų) for blood-brain barrier penetration .
Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetic properties?
- Computational Workflow :
- Conformational Analysis : AM1 semi-empirical methods optimize E/Z configurations of benzylidene derivatives, identifying low-energy conformers (ΔHf < -50 kcal/mol) for stable docking .
- Molecular Docking : Targeting p38α MAPK (PDB: 3D83) reveals hydrogen bonding between the thiazine NH and kinase hinge residues (Met109, Gly110) .
- Validation :
- Compare computed binding affinities (ΔG < -8 kcal/mol) with in vitro IC₅₀ values. Discrepancies >1 log unit suggest solvation or entropy effects .
Q. What are the challenges in scaling up the synthesis of this compound derivatives, and how can they be mitigated?
- Challenges :
- Low yields (<40%) in Knoevenagel condensations due to side reactions (e.g., aldol adducts) .
- Purification difficulties from byproducts (e.g., unreacted thiols) in radical coupling methods .
- Solutions :
- Use microwave-assisted synthesis (100°C, 30 min) to accelerate cyclization and reduce decomposition .
- Implement continuous-flow reactors for precise temperature control during nitro reductions .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
